Antimycobacterial Potency of (R)-2-Amino-1-Butanol Derivatives: 5.7-11.1 Fold Superior to Ethambutol
(R)-2-Amino-1-butanol-derived compounds exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv that is 5.7 to 11.1 fold greater than the first-line drug ethambutol. Critically, the corresponding (S)-enantiomer derivatives show no activity even at 20-32 fold higher concentrations [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC range 0.65 μM – 14.03 μM for 10 active (R)-2-amino-1-butanol derivatives; 5 most active compounds 5.7-11.1 fold more potent than ethambutol |
| Comparator Or Baseline | Ethambutol (first-line anti-tuberculosis drug); (S)-enantiomer derivatives |
| Quantified Difference | 5.7-fold to 11.1-fold higher potency vs ethambutol; (S)-enantiomers: zero activity at 20-32× higher concentrations |
| Conditions | Mycobacterium tuberculosis H37Rv in vitro assay; cytotoxicity assessed in human embryonal kidney non-tumour cells (selectivity index 91.2-375.4) |
Why This Matters
This stereospecific potency advantage justifies procurement of enantiomerically pure (R)-2-amino-1-butanol for antimycobacterial drug discovery programs seeking ethambutol-sparing or ethambutol-enhancing candidates.
- [1] Dobrikov GM, Valcheva V, Nikolova Y, et al. Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol – The crucial role of the configuration. Eur J Med Chem. 2012;48:45-56. View Source
